molecular formula C15H17O2P B12462786 3-(Diphenylphosphoryl)propan-1-ol CAS No. 889-57-6

3-(Diphenylphosphoryl)propan-1-ol

Cat. No.: B12462786
CAS No.: 889-57-6
M. Wt: 260.27 g/mol
InChI Key: KAKTVAXATYYOEP-UHFFFAOYSA-N
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Description

3-(Diphenylphosphoryl)propan-1-ol is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphoryl)propan-1-ol typically involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent. One common method is the reaction of diphenylphosphine oxide with 3-chloropropanol under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphoryl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The phosphoryl group can be reduced to form diphenylphosphine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diphenylphosphorylpropanal or diphenylphosphorylpropanone.

    Reduction: Formation of diphenylphosphine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Diphenylphosphoryl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphoryl)propan-1-ol involves its interaction with molecular targets through its phosphoryl and hydroxyl groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diphenylphosphoryl)propan-1-ol is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-diphenylphosphorylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O2P/c16-12-7-13-18(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKTVAXATYYOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366253
Record name 3-(diphenylphosphoryl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889-57-6
Record name 3-(diphenylphosphoryl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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